2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide
Description
2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure combines a 3,4-dihydro-2H-benzo[b][1,4]dioxepin moiety (a seven-membered oxygen-containing ring fused to a benzene ring) with a 4-oxo-4H-chromen (coumarin derivative) system. The chromen-7-yloxy group is linked to an acetamide functional group via an ether bridge.
Properties
IUPAC Name |
2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-2-13-8-15-19(10-18(13)29-12-21(23)24)28-11-16(22(15)25)14-4-5-17-20(9-14)27-7-3-6-26-17/h4-5,8-11H,2-3,6-7,12H2,1H3,(H2,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPADHAAFJIWARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)N)OC=C(C2=O)C3=CC4=C(C=C3)OCCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide is a synthetic derivative that combines elements of benzo[b][1,4]dioxepin and chromenone structures. This article reviews its biological activity, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 370.40 g/mol. Its structure features a chromenone moiety linked to a benzo[dioxepin] unit, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.40 g/mol |
| CAS Number | Not specified |
Antioxidant Activity
Recent studies have indicated that compounds similar to 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide exhibit significant antioxidant properties . The antioxidant activity is often assessed using assays such as DPPH and ABTS, which measure the ability of a compound to scavenge free radicals.
Research has shown that derivatives with electron-donating groups enhance antioxidant activity by stabilizing free radicals more effectively than those with electron-withdrawing groups . This suggests that structural modifications can lead to improved efficacy in scavenging reactive oxygen species (ROS).
Anti-inflammatory Effects
In vitro studies have demonstrated that compounds containing the benzo[b][1,4]dioxepin structure can exhibit anti-inflammatory effects . These compounds may inhibit pro-inflammatory cytokines and reduce the expression of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway . The mechanism often involves modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammation.
Anticancer Potential
The anticancer properties of similar compounds have been explored extensively. For instance, derivatives with chromenone structures have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. Studies indicate that these compounds may interact with multiple signaling pathways involved in tumor progression, such as the MAPK and PI3K/Akt pathways .
Case Studies
- Antioxidant Study : A study investigating the antioxidant capacity of various Schiff base ligands found that structural characteristics significantly influence their efficacy. Compounds with more hydroxyl groups displayed enhanced radical scavenging activity .
- Anti-inflammatory Research : A study highlighted the anti-inflammatory effects of benzodioxepins in murine models. These compounds reduced edema and inflammatory markers significantly when compared to control groups .
- Anticancer Activity : Research on chromenone derivatives revealed their ability to induce apoptosis in breast cancer cell lines through mitochondrial pathways, suggesting potential for development as therapeutic agents against malignancies .
Scientific Research Applications
Biological Activities
Research indicates that derivatives of the benzodioxepin structure exhibit a wide range of biological activities. The following subsections detail some of the key applications:
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical models. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation and associated pain.
Antimicrobial Properties
There is evidence supporting the antimicrobial activity of related compounds against bacterial and fungal strains. These findings suggest potential applications in treating infections, particularly those resistant to conventional antibiotics.
Neuroprotective Effects
Emerging studies indicate that this compound may possess neuroprotective properties. It could potentially be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
A review of recent literature provides insights into specific case studies involving this compound:
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The target compound distinguishes itself via the benzodioxepin ring (a seven-membered heterocycle) fused to chromenone, which enhances conformational flexibility compared to smaller heterocycles like benzodioxin (six-membered) in compound or benzoxazine in AZD9977 .
- Unlike tris-acetamide derivatives , the single acetamide group in the target compound reduces steric hindrance, possibly favoring target binding specificity.
Key Findings :
- The synthesis of the target compound likely involves multi-step functionalization of the chromenone scaffold, similar to methods in and . However, the benzodioxepin moiety may require specialized coupling agents (e.g., ZnCl₂-mediated cyclization as in ) to stabilize intermediates.
- Lower yields in tri-acetamide derivatives highlight the complexity of multi-substituted systems, whereas simpler acetamide derivatives (e.g., ) achieve higher yields due to fewer steric constraints.
Pharmacological and Physicochemical Properties
Table 3: Comparative Bioactivity and Solubility Data
Key Insights :
- The target compound ’s higher LogP (3.2) compared to AZD9977 (2.8) suggests enhanced membrane permeability but lower aqueous solubility, which may limit bioavailability .
- Structural simplification (e.g., single acetamide vs. tris-acetamide) correlates with improved solubility, as seen in vs. .
- The ethyl substituent on the chromenone core may confer metabolic stability, as observed in ethyl-bearing flavonoids .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide, and how can purity be optimized?
- Methodological Answer : Multi-step synthetic routes are typically employed, involving:
- Step 1 : Formation of the chromen-4-one core via cyclization of substituted resorcinol derivatives under acidic conditions.
- Step 2 : Introduction of the benzo[b][1,4]dioxepin moiety through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Step 3 : Acetamide functionalization via ester hydrolysis followed by amidation.
- Optimization : Purity (>95%) is achieved using column chromatography (silica gel) and recrystallization in ethanol/water mixtures. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts (e.g., Pd for coupling) are critical for yield improvement .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer : A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, with distinct signals for the chromen-4-one carbonyl (~δ 175 ppm) and acetamide NH (~δ 8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 451.1423).
- Infrared (IR) Spectroscopy : Peaks at ~1670 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm functional groups.
- X-ray Crystallography : Resolves stereochemistry and packing modes if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (association/dissociation rates) using immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity () and thermodynamic parameters (ΔH, ΔS).
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses to active sites, guided by structural analogs (e.g., chromen-2-one derivatives with known kinase inhibition ).
Q. How can contradictory data in biological activity studies (e.g., varying IC values) be resolved?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or cell line variability. Strategies include:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays).
- Structure-Activity Relationship (SAR) Studies : Compare activity of structural analogs (Table 1) to identify critical functional groups.
- Computational Validation : Use molecular dynamics (MD) simulations to assess binding stability across different experimental setups .
Table 1 : Structural Analogs and Biological Activities
| Compound Name | Key Structural Variation | Reported Activity (IC) |
|---|---|---|
| Chromen-4-one derivative A | Ethyl → Methyl substitution | 12 nM (Kinase X inhibition) |
| Benzo[b]dioxepin derivative B | Acetamide → Ester | Inactive (No binding) |
| Fluorinated analog C | Addition of F atom | 5 nM (Enhanced selectivity) |
Q. What computational approaches predict the compound’s reactivity and degradation pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic sites (e.g., chromen-4-one carbonyl) prone to nucleophilic attack.
- Degradation Studies : Simulate hydrolysis pathways under physiological conditions (pH 7.4, 37°C) using software like Gaussian or ORCA.
- Metabolite Prediction : Tools like GLORY or Meteor (Lhasa Ltd.) forecast Phase I/II metabolites .
Q. What experimental strategies validate hypotheses about the compound’s mechanism of action?
- Methodological Answer :
- Knockout/Knockdown Models : Use CRISPR-Cas9 to silence putative targets (e.g., kinases) in cell lines and assess activity loss.
- Pull-Down Assays : Biotinylated analogs isolate binding partners from lysates for identification via LC-MS/MS.
- In Vivo Pharmacokinetics : Track compound distribution and metabolite formation in rodent models using radiolabeled (e.g., C) variants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
